Dansyl-DL-glutamic acid
CAS No.: 102783-69-7
Cat. No.: VC0012583
Molecular Formula: C29H46N4O6S
Molecular Weight: 578.769
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102783-69-7 |
|---|---|
| Molecular Formula | C29H46N4O6S |
| Molecular Weight | 578.769 |
| IUPAC Name | cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |
| Standard InChI | InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2 |
| Standard InChI Key | MGRPKORXMPGQDT-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Introduction
Chemical Structure and Properties
Dansyl-DL-glutamic acid possesses a distinctive chemical structure characterized by the attachment of a dansyl moiety to the alpha-amino group of glutamic acid. This structure comprises several key components:
-
A naphthalene ring system derived from the dansyl group
-
A dimethylamino substituent at position 5 of the naphthalene ring
-
A sulfonamide linkage connecting the dansyl group to the amino acid
-
The glutamic acid portion with its characteristic alpha-carboxyl and gamma-carboxyl groups
-
A chiral carbon center existing in both R and S configurations (hence the DL designation)
The presence of the dansyl group confers important fluorescent properties to the compound. Dansyl derivatives are typically non-fluorescent until they react with amines, after which the resulting dansyl amides exhibit environmental sensitivity in their fluorescence characteristics . This property makes dansyl-DL-glutamic acid particularly suitable for detection in analytical applications.
Table 1: Physical and Chemical Properties of Dansyl-DL-Glutamic Acid
Analytical Methods for Dansyl-DL-Glutamic Acid
Chromatographic Techniques
Dansyl-DL-glutamic acid, like other dansyl amino acids, can be effectively analyzed using various chromatographic techniques. Reverse-phase High-Performance Liquid Chromatography (HPLC) represents one of the most widely used methods for the separation and analysis of dansyl amino acids . Research has demonstrated that all 20 common amino acids in their dansylated form can be well resolved in a single chromatographic run, with detection limits as low as 50 pmol .
For dansyl-DL-amino acids specifically, Tube Radial Distribution Chromatography (TRDC) has been employed with success. This technique utilizes a commercially available HPLC system with a capillary tube manufactured for gas chromatography (GC) as a separation column . Studies have demonstrated the effectiveness of this method in separating dansyl-DL-amino acids, although the specific examples mentioned in the literature focus on dansyl-DL-methionine and dansyl-DL-valine rather than glutamic acid .
Detection Methods
The detection of dansyl-DL-glutamic acid in analytical systems can be achieved through multiple approaches, leveraging the inherent fluorescent properties of the dansyl group. Two primary detection methods are commonly employed:
Table 2: Analytical Parameters for Dansyl Amino Acid Analysis by HPLC
Applications in Biochemical Research
Dansyl-DL-glutamic acid, as a member of the dansyl amino acid family, finds application in various areas of biochemical research. These applications leverage both the fluorescent properties of the dansyl group and the specific chemical characteristics of glutamic acid.
Protein and Peptide Analysis
One of the primary applications of dansyl derivatives, including dansyl-DL-glutamic acid, is in protein sequencing and structural analysis. Dansyl chloride is widely used for protein, N-terminal amino acid, and peptide detection by reverse-phase HPLC . The dansylation process allows for the selective labeling of specific amino acid residues, facilitating their identification and quantification in complex peptide mixtures.
The fluorescent nature of dansyl-DL-glutamic acid enables sensitive detection of glutamic acid residues in proteins and peptides, contributing to the elucidation of primary structures. This application is particularly valuable in proteomics research, where the accurate identification of amino acid sequences is essential for understanding protein function and structure.
Enantiomeric Separation
A significant application of dansylation in amino acid analysis is the separation of enantiomers. Research has demonstrated that dansyl-DL-amino acids can be separated into their constituent D and L forms through interaction with cyclodextrin in TRDC systems . For dansyl-DL-methionine and dansyl-DL-valine, this separation has been achieved using a water/acetonitrile/ethyl acetate solution containing β-cyclodextrin and non-polarity capillary tubing .
This principle could be extended to dansyl-DL-glutamic acid, suggesting the potential for separating the D and L enantiomers of this compound using appropriate chromatographic methods. Such separation is valuable in stereochemical studies and in applications where the specific enantiomer of glutamic acid is of interest.
Current Research Trends and Future Directions
The field of dansyl amino acid research continues to evolve, with several trends suggesting future directions for studies involving dansyl-DL-glutamic acid:
Advanced Separation Techniques
The development of novel chromatographic methods, such as Tube Radial Distribution Chromatography (TRDC), represents an important trend in the analysis of dansyl-DL-amino acids . These advanced techniques offer improved resolution and sensitivity, potentially enhancing the separation of complex mixtures containing dansyl-DL-glutamic acid.
Future research may focus on optimizing these methods specifically for glutamic acid derivatives, potentially leading to more efficient and sensitive analytical protocols. The integration of these techniques with mass spectrometry or other detection methods could further enhance their utility in biochemical research.
Applications in Proteomics
The increasing importance of proteomics in biological research suggests a continued role for dansyl derivatives, including dansyl-DL-glutamic acid, in protein analysis. Future studies may explore the use of these compounds in targeted proteomics approaches, where specific amino acid residues are of interest.
The development of multiplex detection methods, incorporating dansyl-DL-glutamic acid alongside other labeled amino acids, could enhance the comprehensive analysis of protein structures and modifications. This approach would leverage the specific fluorescent properties of different labels to provide simultaneous detection of multiple amino acid residues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume